Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-
Overview
Description
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes
Mode of Action
The tert-butyl group has been shown to retain high mobility when attached to a large protein or complex, which can be observed with high sensitivity . This suggests that the compound could potentially interact with its targets through the tert-butyl group, leading to changes in the targets’ structure or function.
Pharmacokinetics
A study on a similar compound, an ep2 receptor-selective prostaglandin e2 agonist, showed that the compound was extensively metabolized and predominantly excreted in feces . The plasma clearance of the compound and its metabolites was lower in female rats compared to male rats . These findings suggest that the pharmacokinetics of 3-(tert-Butyl)-4-methoxybenzoic acid could potentially be influenced by factors such as gender and metabolism.
Result of Action
The tert-butyl group’s ability to retain high mobility when attached to a large protein or complex suggests that the compound could potentially induce changes in the structure or function of these targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- typically involves the esterification of 3-(1,1-dimethylethyl)-4-methoxybenzoic acid. One common method is the reaction of 3-(1,1-dimethylethyl)-4-methoxybenzoyl chloride with methanol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the acid chloride to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(1,1-dimethylethyl)-4-methoxybenzoic acid.
Reduction: 3-(1,1-dimethylethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- can be compared with other similar compounds, such as:
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: This compound has two tert-butyl groups and a hydroxyl group, making it more hydrophobic and potentially more active in certain biological assays.
Benzoic acid, 4-methoxy-: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Benzoic acid, 3-(1,1-dimethylethyl)-: Lacks the methoxy group, which affects its reactivity and solubility.
Conclusion
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal research.
Properties
IUPAC Name |
3-tert-butyl-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(13)14)5-6-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQUGIVHDANZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440737 | |
Record name | 3-tert-butyl-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66737-89-1 | |
Record name | 3-(1,1-Dimethylethyl)-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66737-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-butyl-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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